

A Tale of Two Serotonin Agonists: PNU-142633 and Lasmiditan in Migraine Therapy

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Compound of Interest		
Compound Name:	PNU-142633	
Cat. No.:	B1678925	Get Quote

A comparative analysis of **PNU-142633** and lasmiditan reveals a critical distinction in serotonin receptor targeting for the acute treatment of migraine. While both compounds were developed to act on serotonin receptors within the trigeminal nervous system, their divergent selectivity for 5-HT1D and 5-HT1F receptors, respectively, has led to vastly different clinical outcomes. This guide provides a detailed comparison of their pharmacological profiles, supported by experimental data, to illuminate the nuanced roles of these two serotonin receptor subtypes in migraine pathophysiology.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system has long been a focal point in migraine research. The success of triptans, which are 5-HT1B/1D receptor agonists, underscored the therapeutic potential of targeting these receptors. However, the vasoconstrictive effects mediated by the 5-HT1B receptor limited their use in patients with cardiovascular comorbidities. This spurred the development of more selective agonists, leading to the investigation of compounds like **PNU-142633**, a selective 5-HT1D receptor agonist, and lasmiditan, a selective 5-HT1F receptor agonist. While **PNU-142633** ultimately failed to demonstrate efficacy in clinical trials, lasmiditan has emerged as an effective acute migraine treatment, highlighting the distinct roles of the 5-HT1D and 5-HT1F receptors.

Mechanism of Action: A Shift in Focus from Vasoconstriction to Neuronal Inhibition



The prevailing hypothesis for the action of anti-migraine serotonin agonists has shifted from a primary focus on cranial vasoconstriction to the inhibition of neuronal activity in the trigeminal system. Both **PNU-142633** and lasmiditan were designed to leverage this neuronal mechanism.

PNU-142633 exerts its effect as a selective agonist of the 5-HT1D receptor.[1] These receptors are located on presynaptic trigeminal nerve terminals and are believed to inhibit the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in the generation of migraine pain.[2][3] By activating these autoreceptors, **PNU-142633** was expected to quell the neurogenic inflammation associated with migraine attacks.

Lasmiditan, in contrast, is a highly selective agonist of the 5-HT1F receptor.[4][5][6] Similar to 5-HT1D receptors, 5-HT1F receptors are found on trigeminal neurons.[4][5] Activation of these receptors also inhibits the release of CGRP and the neurotransmitter glutamate, thereby dampening the transmission of pain signals within the trigeminal pathway.[4][5][6] A key differentiator for lasmiditan is its lack of significant affinity for 5-HT1B receptors, which mediate vasoconstriction.[4][7] This selective, neurally-acting mechanism offers a therapeutic advantage for patients with or at risk for cardiovascular disease.

Comparative Pharmacological Data

The following tables summarize the key quantitative data for **PNU-142633** and lasmiditan, highlighting their distinct receptor binding affinities and functional activities.

Table 1: Receptor Binding Affinity



Compound	Target Receptor	Binding Affinity (Ki, nM)	Selectivity	Reference
PNU-142633	5-HT1D	6	>3000-fold for 5- HT1D over 5- HT1B (Ki > 18,000 nM)	[8][9]
Lasmiditan	5-HT1F	2.21	>440-fold for 5- HT1F over 5- HT1B (Ki = 1043 nM) and 5-HT1D (Ki = 1357 nM)	[4]

Table 2: Functional Activity

Compound	Assay Type	Receptor	Intrinsic Activity	Reference
PNU-142633	Cytosensor Cell- Based Assay	Human 5-HT1D	70% of 5-HT	[8]
Lasmiditan	[35S]-GTPγS Binding Assay	Human 5-HT1F	Nanomolar efficacy	[4]
Lasmiditan	[35S]-GTPγS Binding Assay	Human 5- HT1B/1D	No discernible agonist activity	[4]

Preclinical and Clinical Efficacy: A Story of Divergent Outcomes

Preclinical models of migraine, such as the inhibition of plasma protein extravasation in the dura mater, provided initial evidence for the potential efficacy of both compounds.

PNU-142633 was shown to be as effective as sumatriptan, and even slightly more potent, in preventing plasma protein extravasation induced by trigeminal ganglion stimulation.[8]



Furthermore, it did not cause vasoconstriction in carotid, meningeal, or coronary arteries, unlike sumatriptan.[8] However, despite these promising preclinical findings, a randomized, double-blind, placebo-controlled clinical trial in patients with acute migraine found that a 50 mg oral dose of **PNU-142633** showed no statistically significant difference from placebo in headache relief or pain-free rates at 1 and 2 hours post-dose.[10]

Lasmiditan also demonstrated efficacy in preclinical models by inhibiting dural plasma protein extravasation.[4] In stark contrast to **PNU-142633**, lasmiditan has shown consistent efficacy in large-scale clinical trials. It is an approved medication for the acute treatment of migraine with or without aura in adults.[11] Network meta-analyses, however, suggest that while effective, lasmiditan may have a lower efficacy for pain freedom and pain relief at 2 hours compared to some triptans.[12][13]

Experimental Protocols Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for their target serotonin receptors.

General Methodology:

- Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant serotonin receptor of interest (e.g., 5-HT1D or 5-HT1F).
- Radioligand Competition: A specific radioligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (PNU-142633 or lasmiditan).
- Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium.
 The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity bound to the filters is quantified using a scintillation counter.



 Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Activity Assays

Objective: To determine the functional activity (agonist efficacy) of the compounds at their target receptors.

Cytosensor Cell-Based Assay (for PNU-142633):

- Cell Culture: Cells expressing the human 5-HT1D receptor are cultured on a microphysiometer sensor.
- Stimulation: The cells are exposed to varying concentrations of the test compound (PNU-142633) or the natural ligand (5-HT).
- Measurement: The microphysiometer measures changes in the extracellular acidification rate, which is an indicator of cellular metabolic activity and receptor activation.
- Data Analysis: The response to the test compound is compared to the maximal response induced by 5-HT to determine its intrinsic activity.

[35S]-GTPyS Binding Assay (for Lasmiditan):

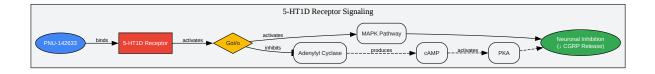
- Membrane Preparation: Cell membranes expressing the human 5-HT1F receptor are prepared.
- Reaction Mixture: The membranes are incubated with the non-hydrolyzable GTP analog,
 [35S]-GTPγS, GDP, and varying concentrations of the test compound (lasmiditan).
- Agonist Stimulation: Agonist binding to the G-protein coupled receptor promotes the exchange of GDP for [35S]-GTPyS on the Gα subunit.
- Separation and Quantification: The reaction is terminated, and the amount of [35S]-GTPγS bound to the Gα subunit is quantified by scintillation counting after separation of bound from free radiolabel.

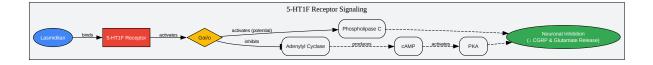


 Data Analysis: The amount of [35S]-GTPyS binding is plotted against the agonist concentration to determine the potency (EC50) and efficacy (Emax).

Signaling Pathways

The 5-HT1D and 5-HT1F receptors are both Gi/o-protein coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.





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